molecular formula C11H11ClF2OS B14055595 1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14055595
M. Wt: 264.72 g/mol
InChI Key: GQDIEBNHSOIZQT-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethyl)-3-(methylthio)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Chlorination: The key step involves the chlorination of the intermediate compound to introduce the chloro group at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as distillation and crystallization may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H11ClF2OS

Molecular Weight

264.72 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2OS/c1-6(15)10(12)7-4-3-5-8(16-2)9(7)11(13)14/h3-5,10-11H,1-2H3

InChI Key

GQDIEBNHSOIZQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)C(F)F)Cl

Origin of Product

United States

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